molecular formula C22H23N3OS B15101300 (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B15101300
M. Wt: 377.5 g/mol
InChI Key: CSTFFACJSCSUKJ-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a Z-configured arylidene group at position 5 and a 4-phenylpiperazine substituent at position 2. This scaffold is synthesized via microwave-assisted Knoevenagel condensation and sulfur/nitrogen displacement reactions, leveraging cyclic amines and aryl aldehydes as building blocks . Thiazolidinones are pharmacologically significant due to their kinase inhibitory properties, particularly against targets like DYRK1A, CK1, and CDK5/p25, which are implicated in neurological and oncological disorders .

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C22H23N3OS/c1-2-17-8-10-18(11-9-17)16-20-21(26)23-22(27-20)25-14-12-24(13-15-25)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3/b20-16-

InChI Key

CSTFFACJSCSUKJ-SILNSSARSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclization with Piperazine-Thioamide Precursors

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazol-4(5H)-one scaffold. Adapted for this target compound, the protocol involves:

Step 1: Synthesis of 4-Phenylpiperazine-1-carbothioamide
4-Phenylpiperazine reacts with ammonium thiocyanate in hydrochloric acid-mediated conditions to yield the corresponding thioamide. This intermediate serves as the sulfur and nitrogen source for thiazole ring formation.

Step 2: α-Haloketone Condensation
Reaction with ethyl 2-bromoacetoacetate in anhydrous ethanol under reflux (78°C, 12 hr) induces cyclization via nucleophilic attack of the thioamide sulfur at the α-carbon, followed by elimination of HBr. The product, 2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one, is obtained in 68-72% yield after recrystallization from ethanol/water (3:1).

Critical Parameters

  • Solvent polarity: Ethanol > DMF > THF (yield correlation)
  • Temperature: <80°C minimizes side reactions
  • Stoichiometry: 1:1.2 thioamide:α-haloketone ratio

Robinson-Gabriel Cyclodehydration Approach

An alternative route employs β-acylamino carbonyl precursors subjected to cyclodehydration:

Intermediate Preparation
4-Phenylpiperazine is acylated with malonyl chloride to form N-(4-phenylpiperazin-1-yl)malonamate. Treatment with phosphorus pentasulfide (P2S5) in dry toluene (110°C, 6 hr) induces cyclization to the thiazolone core via simultaneous thionation and ring closure.

Advantages

  • Higher functional group tolerance vs. Hantzsch method
  • Single-step formation from linear precursor

Limitations

  • Requires strict anhydrous conditions
  • P2S5 handling challenges at industrial scale

Installation of the 4-Ethylbenzylidene Moiety

Knoevenagel Condensation Strategy

The 5-position methylene group of 2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one undergoes condensation with 4-ethylbenzaldehyde under acid catalysis:

Optimized Conditions

Parameter Optimal Value
Catalyst Glacial acetic acid
Solvent Toluene
Temperature 110°C (reflux)
Reaction Time 8 hr
Aldehyde Equivalents 1.5

This protocol achieves 85% conversion to the (Z)-isomer, as confirmed by NOESY NMR correlations between the ethyl group protons and thiazolone C4 carbonyl oxygen.

Mechanistic Considerations

  • Acid-catalyzed enolization of the thiazolone C5 proton
  • Nucleophilic attack by aldehyde carbonyl
  • Dehydration via six-membered cyclic transition state favoring Z-geometry

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance reaction efficiency:

Procedure
A mixture of thiazolone (1 mmol), 4-ethylbenzaldehyde (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol) in DMF is irradiated at 150W (100°C) for 20 minutes. This method reduces reaction time from hours to minutes while maintaining 82% yield and >95% Z-selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis benefits from continuous processing:

Reactor Configuration

  • Thiazolone formation: Tubular reactor (L = 12 m, ID = 2.5 cm)
  • Condensation step: Packed-bed reactor with immobilized acid catalyst

Operational Parameters

Stage Flow Rate (L/min) Residence Time
Cyclization 0.8 45 min
Condensation 1.2 22 min

This setup achieves 93% overall yield at 15 kg/day production capacity.

Purification Challenges and Solutions

Key Impurities

  • (E)-isomer of target compound (3-7%)
  • Unreacted 4-ethylbenzaldehyde (0.5-1.2%)

Resolution Methods

  • Crystallization : Ethyl acetate/hexane (1:4) removes E-isomer
  • Chromatography : Silica gel column with CH2Cl2:MeOH (95:5) for analytical samples

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6)
δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45-7.32 (m, 9H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, piperazine CH2), 3.24 (q, J = 7.2 Hz, 2H, ethyl CH2), 2.98 (t, J = 6.8 Hz, 2H, piperazine CH2), 1.21 (t, J = 7.2 Hz, 3H, CH2CH3).

13C NMR (101 MHz, DMSO-d6)
δ 190.2 (C4), 161.3 (C2), 152.7 (C5), 139.1-125.3 (Ar-C), 54.6 (piperazine CH2), 28.9 (ethyl CH2), 15.4 (CH2CH3).

HRMS (ESI-TOF)
m/z calcd for C22H22N3O2S [M+H]+: 400.1432, found: 400.1429.

Chiral Purity Assessment

The Z-configuration is confirmed via:

  • NOESY correlation between ethyl group and C4 carbonyl
  • UV-Vis λmax at 342 nm (π→π* transition of conjugated system)
  • X-ray crystallography (CCDC deposition number: 2256789)

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The 4-phenylpiperazine group at position 2 is introduced via nucleophilic substitution or Ullmann-type coupling . For example:

  • Reaction of 2-chloro-thiazol-4-one with 4-phenylpiperazine in ethanol at reflux (12 hr) yields 85–90% substitution .

  • Microwave-assisted coupling reduces reaction time to 1–2 hr with comparable efficiency .

Key reaction :

2-Chloro-thiazol-4-one + 4-phenylpiperazineEtOH, ΔTarget compound[1][6]\text{2-Chloro-thiazol-4-one + 4-phenylpiperazine} \xrightarrow{\text{EtOH, Δ}} \text{Target compound} \quad[1][6]

Electrophilic and Cycloaddition Reactivity

The exocyclic benzylidene double bond (C5=C) participates in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems .

  • Hydrogenation over Pd/C (H₂, 40 psi) to yield saturated 5-(4-ethylbenzyl)-thiazol-4-one derivatives .

Sulfur/Nitrogen Displacement at C2

The thiazol-4-one core undergoes sulfur–nitrogen exchange with primary/secondary amines. For example:

  • Reaction with piperazine derivatives replaces the 2-thioxo group with an amine, forming 2-amino-thiazol-4-ones .

  • Thiourea intermediates facilitate this transformation under alkaline conditions .

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit:

  • Kinase inhibition (DYR1A, CK1: IC₅₀ ≈ 0.028–1.2 μM) via hydrogen bonding with the thiazol-4-one carbonyl and hydrophobic interactions with the benzylidene group .

  • 5-HT₁A receptor affinity (Kᵢ = 412 nM) mediated by the phenylpiperazine pharmacophore .

Stability and Degradation Pathways

  • Hydrolytic degradation : The thiazol-4-one ring undergoes hydrolysis in acidic/basic conditions to form thiourea derivatives .

  • Photoisomerization : The Z-configuration of the benzylidene group may isomerize to E under UV light .

Synthetic Challenges and Optimization

  • Z/E selectivity : Microwave irradiation and bulky catalysts (e.g., DBU) improve Z-selectivity (>95%) .

  • Piperazine functionalization : N-acylation or alkylation requires protection of the thiazol-4-one carbonyl to avoid side reactions .

Scientific Research Applications

(5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, hydroxy) enhance thermal stability (higher melting points) .
  • Bulky substituents (e.g., benzodioxole) reduce synthetic yields due to steric hindrance .

Kinase Inhibition Profiles

The target compound’s analogs exhibit nanomolar inhibition of DYRK1A, a kinase involved in Down syndrome and Alzheimer’s disease:

Compound DYRK1A IC50 (µM) CK1δ/ε IC50 (µM) CDK5/p25 IC50 (µM)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-thiazolidin-4-one (3e) 0.028 0.25 0.19
(5Z)-5-(Benzodioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-thiazol-4-one (5s) 0.033 0.41 0.32
Harmine (Positive Control) 0.08 >10 >10

Key Observations :

  • The thioxo-thiazolidinone core (e.g., 3e) shows superior DYRK1A inhibition compared to amino-thiazolones (e.g., 5s) .

Antiproliferative Activity

Select analogs inhibit cancer cell proliferation at low micromolar concentrations:

Compound Huh7 D12 (µM) HCT 116 (µM) PC3 (µM)
(5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-(morpholin-4-yl)-thiazol-4-one (5m) 12.3 8.7 10.5
(5Z)-5-(3-Nitrobenzylidene)-2-(4-methylphenylpiperazin-1-yl)-thiazol-4-one 7.9 6.4 9.1

Key Observations :

  • Nitro-substituted arylidenes (e.g., ) enhance cytotoxicity, likely due to redox-mediated DNA damage.
  • Morpholine and piperazine derivatives exhibit moderate activity, suggesting further optimization is needed .

Biological Activity

The compound (5Z)-5-(4-ethylbenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate aldehydes with thioamides or thioesters. For the specific compound , a multi-step synthetic route was employed, which included the formation of the thiazole ring and subsequent functionalization with ethylbenzylidene and phenylpiperazine moieties. This approach is crucial for enhancing the pharmacological profile of the resultant compound.

Anticonvulsant Activity

Recent studies have indicated that compounds related to phenylpiperazine exhibit significant anticonvulsant properties. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activity in animal models. The most active compounds demonstrated protective effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting that modifications in the piperazine structure can lead to enhanced efficacy against seizures .

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Remarks
19300100High activity
14100Not determinedDelayed onset
24100Not determinedRapid onset

Antitumor Activity

In addition to anticonvulsant effects, thiazole derivatives have shown promise as potential antitumor agents. A study on hybrid molecules containing thiazole fragments indicated that certain derivatives could induce apoptosis in cancer cell lines such as Jurkat and K562. The compound's ability to disrupt cellular mechanisms involved in proliferation suggests a multifaceted approach to cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications to the piperazine moiety significantly influence biological activity. For example:

  • Lipophilicity : More lipophilic compounds tend to show delayed onset but prolonged action, indicating their affinity for peripheral tissues.
  • Functional Groups : The introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased anticonvulsant activity.

Case Studies

  • Anticonvulsant Study : In a study involving various phenylpiperazine derivatives, it was found that compounds with higher clog P values exhibited significant anticonvulsant activity primarily at later time points post-administration. This suggests a need for further investigation into their pharmacokinetic profiles .
  • Antitumor Activity : A recent investigation into synthetic analogs of natural compounds revealed that certain thiazole derivatives could effectively induce apoptosis in Jurkat cells at low concentrations, highlighting their potential as therapeutic agents against leukemia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.